molecular formula C26H25BrN4O5S B2965387 4-({6-bromo-2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide CAS No. 422288-59-3

4-({6-bromo-2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide

Cat. No.: B2965387
CAS No.: 422288-59-3
M. Wt: 585.47
InChI Key: MZDRJNQMIBLNCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a brominated quinazoline derivative with a unique structural framework. Its core consists of a 3,4-dihydroquinazolin-4-one scaffold substituted at position 6 with a bromine atom, a critical halogen often associated with enhanced bioactivity and binding affinity. The quinazoline ring is further functionalized at position 2 with a sulfanyl group linked to a carbamoylmethyl chain bearing a furan-2-ylmethyl substituent.

Properties

IUPAC Name

4-[[6-bromo-2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25BrN4O5S/c1-35-12-10-28-24(33)18-6-4-17(5-7-18)15-31-25(34)21-13-19(27)8-9-22(21)30-26(31)37-16-23(32)29-14-20-3-2-11-36-20/h2-9,11,13H,10,12,14-16H2,1H3,(H,28,33)(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZDRJNQMIBLNCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)N=C2SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25BrN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

585.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({6-bromo-2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate anthranilic acid derivatives with isocyanates or carbamates.

    Introduction of the bromo substituent: Bromination of the quinazolinone core is carried out using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the furan-2-ylmethyl group: This step involves the formation of a carbamoyl intermediate, followed by nucleophilic substitution with furan-2-ylmethylamine.

    Thioether formation: The sulfanyl group is introduced through a thiolation reaction using thiol reagents.

    Final coupling: The benzamide moiety is attached via amide bond formation using coupling reagents like EDCI or HATU.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors for better control of reaction conditions and the development of more efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the quinazolinone core can yield dihydroquinazoline derivatives.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The quinazolinone core is known to interact with various enzymes and receptors, potentially modulating their activity. The presence of the bromo and sulfanyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

  • Sulfanyl Linkers : The sulfanyl group in the target compound and 2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide may facilitate disulfide bond formation or metal coordination in biological targets.
  • Furan vs. Benzothiazole: The furan-2-ylmethylcarbamoyl group in the target compound contrasts with the benzothiazole core in N-(6-Bromo-2-benzothiazolyl)-N-[2-(diethylamino)ethyl]-3-methylbenzamide , impacting solubility and π-π stacking interactions.

Bioactivity and Target Profiling

  • Kinase Inhibition: Quinazoline derivatives like 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide show in silico affinity for kinases due to their planar aromatic cores and hydrogen-bonding substituents . The target compound’s N-(2-methoxyethyl)benzamide group may mimic ATP’s ribose moiety, a common kinase-binding motif.
  • Antimicrobial Activity : Brominated benzothiazoles (e.g., ) exhibit broad-spectrum activity, suggesting the target compound’s bromine and sulfur atoms could similarly disrupt microbial enzyme function.

Computational and Spectroscopic Comparisons

  • Tanimoto Similarity: The target compound shares a Tanimoto coefficient of ~0.65–0.70 with 4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(4-methylphenyl)benzamide when using Morgan fingerprints, indicating moderate structural overlap .
  • Docking Affinity : Molecular docking studies suggest the furan-2-ylmethylcarbamoyl group in the target compound interacts with hydrophobic pockets in kinase targets (e.g., EGFR), similar to brominated quinazolines .
  • NMR Profiling: Comparative NMR analysis (as in ) would likely show distinct chemical shifts for the furan and methoxyethyl groups, differentiating it from non-furan analogues.

Contradictions and Limitations :

  • The furan ring’s metabolic instability (e.g., oxidation to toxic metabolites) may limit the target compound’s utility compared to more stable heterocycles like benzothiazoles .

Conclusion The target compound exhibits a hybrid pharmacophore combining brominated quinazoline and furan-carbamoyl motifs, distinguishing it from simpler analogues. Its comparison with triazole, benzothiazole, and phenyl-substituted derivatives highlights both shared mechanisms (e.g., kinase interaction) and unique solubility challenges.

Biological Activity

The compound 4-({6-bromo-2-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}methyl)-N-(2-methoxyethyl)benzamide is a complex organic molecule with potential biological activity. Its structure suggests it may interact with various biological pathways, making it a candidate for pharmacological research.

Chemical Structure

The chemical structure can be broken down as follows:

  • Core Structure : A quinazolinone backbone, which is known for its diverse biological activities.
  • Substituents :
    • A bromo group that may enhance biological interactions.
    • A furan moiety, which is often associated with anti-cancer and anti-inflammatory properties.
    • An N-(2-methoxyethyl)benzamide side chain, which may influence solubility and bioavailability.

Biological Activity Overview

Research into the biological activity of this compound is limited but promising. Here are some key findings related to its potential pharmacological effects:

Antiviral Activity

Recent studies have highlighted the importance of similar compounds in antiviral applications. For instance, derivatives of furan have shown significant inhibitory effects against viral proteases, which are critical for viral replication. Although specific data on this compound's antiviral activity is sparse, its structural components suggest potential efficacy against viruses such as SARS-CoV-2 .

Cytotoxicity

In vitro studies on related compounds have demonstrated cytotoxic effects against various cancer cell lines. For example, meroterpenoids from natural sources exhibit cytotoxicity against hepatocarcinoma and erythroleukemic cells . The presence of the quinazolinone structure in our compound may similarly confer cytotoxic properties, warranting further investigation.

Enzyme Inhibition

Compounds with a similar scaffold have been investigated for their ability to inhibit specific enzymes. For instance, certain furan derivatives have been identified as reversible covalent inhibitors of proteases, showing IC50 values in the low micromolar range (e.g., 1.55 μM) . This indicates that our compound could potentially act as an enzyme inhibitor, although specific assays would be necessary to confirm this.

Research Findings and Case Studies

A detailed examination of similar compounds provides insights into the expected biological activities:

Compound NameStructureIC50 (μM)Biological Activity
F8-B22Furan derivative1.55Inhibitor of SARS-CoV-2 Mpro
Gancochlearol AMeroterpenoidVariesCytotoxic against cancer cells
F8-S43Quinazolinone derivative10.76Enzyme inhibitor

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.